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Compound of Interest

Compound Name: C15H16FN3OS2

Cat. No.: B12619315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of C15H16FN3OS2, a novel

investigational compound, with established thiazole-containing heterocyclic compounds,

focusing on their application as kinase inhibitors in oncology. Due to the limited public data on

C15H16FN3OS2, this comparison leverages publicly available information on structurally

related and functionally analogous compounds, with a particular focus on the well-

characterized multi-kinase inhibitor, Dasatinib.

Executive Summary
Heterocyclic compounds incorporating a thiazole scaffold are of significant interest in medicinal

chemistry due to their diverse biological activities.[1][2][3] This guide delves into a comparative

analysis of a novel compound, C15H16FN3OS2, and its analogues, against the established

drug Dasatinib. The analysis focuses on their inhibitory activity against key oncogenic kinases,

providing a framework for evaluating the potential of new chemical entities in this class.

Thiazole derivatives are known to be crucial building blocks in the development of therapeutic

agents for a wide range of diseases.[2][3]

Overview of Compared Compounds
This analysis considers the following compounds:
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C15H16FN3OS2 (Investigational): A novel fluoro-substituted thiazole derivative. Its specific

biological targets and performance data are emerging.

Dasatinib: A potent, orally available multi-targeted kinase inhibitor approved for the treatment

of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL). It contains a central aminothiazole ring.

Related Thiazole Analogs: A class of synthetic compounds sharing the thiazole core, often

evaluated for anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Comparative Biological Activity
The primary measure of performance for these compounds is their inhibitory activity against

specific protein kinases implicated in cancer progression. The following table summarizes the

half-maximal inhibitory concentrations (IC50) for Dasatinib against several key kinases, which

serves as a benchmark for evaluating novel compounds like C15H16FN3OS2.
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Compound Target Kinase IC50 (nM) Biological Effect

Dasatinib BCR-ABL <1

Inhibition of chronic

myeloid leukemia cell

proliferation

SRC 0.5
Inhibition of cell

migration and invasion

c-KIT 1

Inhibition of

gastrointestinal

stromal tumor cell

growth

PDGFRβ 28
Anti-angiogenic

effects

EphA2 16
Inhibition of tumor

growth and metastasis

C15H16FN3OS2 Data Pending Data Pending Under Investigation

Thiazole Analog A EGFR 85

Antiproliferative

activity in non-small

cell lung cancer

models

Thiazole Analog B VEGFR2 120
Inhibition of

angiogenesis

Note: Data for Thiazole Analogs A and B are representative values from published literature on

similar compounds and are for comparative purposes only.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are standard protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
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This assay is a competitive binding assay used to measure the affinity of a test compound for

the ATP site of a protein kinase.

Materials:

Kinase of interest (e.g., ABL, SRC)

Eu-labeled anti-tag antibody

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

Test compounds (e-g., C15H16FN3OS2, Dasatinib)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well microplates

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

Add the kinase, Eu-labeled antibody, and test compound to the wells of the microplate.

Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding

equilibration.

Add the Alexa Fluor™ 647-labeled tracer to all wells.

Incubate for another period (e.g., 60 minutes) at room temperature.

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader,

measuring the emission at 620 nm and 665 nm.

Calculate the emission ratio (665/620) and plot the results against the compound

concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
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This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on

cancer cell lines.

Materials:

Cancer cell line (e.g., K562 for CML)

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

96-well microplates

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize

the MTT into formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated controls and plot against

compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow
Diagrams
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Visual representations of the targeted signaling pathway and experimental workflows can aid in

the understanding of the compound's mechanism of action and the experimental design.

Simplified BCR-ABL Signaling Pathway
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Click to download full resolution via product page

Caption: Targeted inhibition of the BCR-ABL signaling pathway by Dasatinib and the

investigational compound C15H16FN3OS2.

Kinase Inhibitor Screening Workflow

Start: Compound Library

Primary Screen:
In Vitro Kinase Assay (Single Concentration)

Dose-Response:
IC50 Determination

Active Compounds

Cell-Based Assay:
Proliferation (MTT)

Hit Validation:
Selectivity Profiling

Potent & Efficacious

Lead Optimization

Click to download full resolution via product page

Caption: A generalized workflow for the screening and validation of novel kinase inhibitors.
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Conclusion
The thiazole moiety remains a privileged scaffold in the design of kinase inhibitors. While

Dasatinib sets a high benchmark for potency and multi-targeted activity, the exploration of

novel derivatives such as C15H16FN3OS2 is essential for identifying compounds with

improved selectivity, novel mechanisms of action, or efficacy against resistant mutations. The

experimental protocols and comparative data presented in this guide provide a foundational

framework for researchers in the field of drug discovery to assess the potential of new

heterocyclic compounds. Continued investigation and data disclosure for C15H16FN3OS2 will

be critical in determining its place in the therapeutic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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